molecular formula C8H14O2 B2819509 3-Methoxyspiro[3.3]heptan-1-ol CAS No. 1864061-09-5

3-Methoxyspiro[3.3]heptan-1-ol

Cat. No.: B2819509
CAS No.: 1864061-09-5
M. Wt: 142.198
InChI Key: AAGHXCGCSWYTMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxyspiro[3.3]heptan-1-ol is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol It is characterized by a spirocyclic structure, which consists of two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxyspiro[3.3]heptan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with methanol under acidic or basic conditions to introduce the methoxy group. The reaction typically requires careful control of temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

3-Methoxyspiro[3.3]heptan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3, RNH2)

Major Products Formed

Scientific Research Applications

3-Methoxyspiro[3.3]heptan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxyspiro[3.3]heptan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyspiro[3.3]heptan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

    3-Methoxyspiro[3.3]heptane: Lacks the hydroxyl group present in 3-Methoxyspiro[3.3]heptan-1-ol.

Uniqueness

This compound is unique due to its spirocyclic structure and the presence of both methoxy and hydroxyl functional groups. This combination of features makes it a versatile compound for various chemical reactions and applications .

Properties

IUPAC Name

3-methoxyspiro[3.3]heptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-10-7-5-6(9)8(7)3-2-4-8/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGHXCGCSWYTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C12CCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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